Home > Products > Screening Compounds P61900 > Myelin Basic Protein (87-99) (human, bovine, rat)
Myelin Basic Protein (87-99) (human, bovine, rat) - 118506-26-6

Myelin Basic Protein (87-99) (human, bovine, rat)

Catalog Number: EVT-1484255
CAS Number: 118506-26-6
Molecular Formula: C74H114N20O17
Molecular Weight: 1555.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myelin Basic Protein (87-99) is an encephalitogenic peptide that induces T cell proliferation with Th1 polarization in the CNS . It is a major antigenic component implicated in the pathophysiology of multiple sclerosis .

Molecular Structure Analysis

The molecular weight of Myelin Basic Protein (87-99) is 1555.8 and its formula is C74H114N20O17 . The sequence of this peptide is Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro . A study has suggested that this peptide forms a well-defined α-helix spanning residues Val 87 –Phe 90 .

Applications
  • Multiple Sclerosis Research: Serves as a model antigen to study disease mechanisms, identify potential drug targets, and develop novel therapies [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Future Directions
  • Developing more stable and potent analogs: Exploring novel modifications and formulations to enhance the therapeutic potential of MBP (87-99) analogs [, , , ].
  • Investigating the role of post-translational modifications: Further elucidating the impact of modifications like citrullination on MBP (87-99) immunogenicity and its implications in MS [].
Synthesis Analysis

The synthesis of Myelin Basic Protein involves several intricate biological processes. The initial step is the transcription of the MBP gene into messenger RNA. This mRNA undergoes processing, including splicing and transport to the cytoplasm, where translation occurs.

Methods and Technical Details

Recent studies have employed advanced techniques such as TurboID biotin labeling combined with mass spectrometry to elucidate the interactome of Myelin Basic Protein. This method allows for the identification of proteins that interact with Myelin Basic Protein in living cells, providing insights into its functional roles beyond mere structural support . Additionally, single-molecule tracking techniques have been utilized to observe the dynamics of Myelin Basic Protein during oligodendrocyte differentiation and myelination .

The synthesis of Myelin Basic Protein can also be influenced by post-transcriptional modifications and localized translation mechanisms that ensure proper protein expression during oligodendrocyte maturation .

Molecular Structure Analysis

Myelin Basic Protein consists of several isoforms resulting from alternative splicing of its precursor mRNA. The structure of Myelin Basic Protein includes a series of hydrophobic domains that facilitate its interaction with lipid membranes, contributing to myelin sheath formation.

Structure and Data

The specific peptide sequence (87-99) encompasses critical regions that are essential for its function in myelination. The molecular weight of Myelin Basic Protein is approximately 18.5 kDa, and it contains multiple phosphorylation sites that are important for its regulatory functions within cells .

Chemical Reactions Analysis

Myelin Basic Protein participates in various biochemical interactions that are vital for cellular signaling and structural integrity. It can bind to signaling molecules such as calmodulin and Fyn kinase, influencing pathways related to cell differentiation and myelination.

Reactions and Technical Details

The binding interactions typically involve non-covalent interactions such as hydrogen bonds and hydrophobic interactions, which are crucial for maintaining the stability of protein complexes involved in myelination .

Mechanism of Action

The mechanism by which Myelin Basic Protein functions involves several steps:

  1. Interaction with Lipids: Myelin Basic Protein interacts with lipid bilayers to stabilize membrane structures during myelination.
  2. Signaling Pathways: It modulates signaling pathways by binding to proteins involved in calcium signaling, affecting cellular responses during oligodendrocyte maturation.
  3. Compaction of Myelin: During myelination, Myelin Basic Protein facilitates the compaction of the myelin sheath, ensuring proper insulation of axons.

Process and Data

Studies have shown that Myelin Basic Protein's ability to form complexes with other proteins is essential for its role in maintaining myelin integrity. These interactions can be quantitatively analyzed using mass spectrometry techniques to map out protein-protein interaction networks .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 18.5 kDa
  • Isoelectric Point: Varies based on phosphorylation state; typically around pH 7-9.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

Myelin Basic Protein exhibits several chemical properties:

Relevant analyses indicate that alterations in these properties can lead to pathological conditions such as multiple sclerosis, where immune responses target Myelin Basic Protein leading to demyelination .

Applications: Scientific Uses

Myelin Basic Protein (87-99) has several applications in scientific research:

  1. Neuroscience Research: Used to study mechanisms underlying myelination and demyelinating diseases.
  2. Therapeutic Development: Investigated as a potential target for therapies aimed at treating multiple sclerosis and other neurodegenerative disorders.
  3. Biomarker Studies: Explored as a biomarker for autoimmune responses against central nervous system components.
Immunopathogenesis of MBP87–99 in Demyelinating Disorders

Role of MBP87–99 as a Dominant Autoantigen in Multiple Sclerosis

Myelin Basic Protein (MBP) is a major component of the myelin sheath, and its immunodominant epitope MBP87–99 (VHFFKNIVTPRTP) is critically implicated in multiple sclerosis (MS) pathogenesis. This 13-amino acid peptide is strongly associated with MS due to several factors: T cells specific for MBP87–99 are detected in the blood and cerebrospinal fluid of MS patients; the peptide induces experimental autoimmune encephalomyelitis (EAE) in animal models; and it binds with high affinity to MHC class II molecules (HLA-DR2 in humans, I-Aˢ in SJL/J mice) commonly linked to MS susceptibility [1] [2]. The immunodominance stems from its stable presentation by antigen-presenting cells and efficient activation of autoreactive T-cell clones.

Molecular mimicry significantly contributes to MBP87–99 autoreactivity. Structural similarities between microbial antigens and MBP87–99 enable cross-reactive T-cell activation. For example, viral/bacterial peptides sharing sequence or conformational homology with MBP87–99 can prime autoreactive responses in genetically susceptible individuals [4] [6]. This mimicry bypasses immune tolerance, initiating CNS inflammation. Additionally, post-translational modifications like citrullination (arginine-to-citrulline conversion) alter MBP87–99’s charge and conformation, enhancing its immunogenicity and promoting antibody/T-cell reactivity in MS plaques [3] [5].

Table 1: Key Features of MBP87–99 as an Autoantigen

PropertyHumanBovineRatPathogenic Significance
SequenceVHFFKNIVTPRTPVHFFKNIVTPRTPVHFFKNIVTPRTPHighly conserved immunodominant core
MHC BindingHLA-DR2/DR4I-AˢRT1-BˡHigh-affinity binding to MS-associated alleles
T-cell ResponsePreferential TRBV5.1/TRBV6.1 usageNot reportedVβ8.2 dominanceRestricted TCR repertoire in MS patients
EncephalitogenicityEAE induction in transgenic miceNot reportedChronic EAE in Lewis ratsDirect pathogenicity demonstrated

Mechanisms of T-Cell Receptor (TCR) Engagement and Epitope Specificity

TCR recognition of MBP87–99 involves specific residues within the peptide-MHC complex. Key TCR contact sites include Lys⁹¹ (primary contact) and Pro⁹⁶ (secondary contact), while MHC anchoring residues (Phe⁹⁰, Asn⁹², Ile⁹³, Val⁹⁴) stabilize HLA-DR2/I-Aˢ binding [1] [3]. Mutational studies show that substituting K91 or P96 with alanine (e.g., [A91,A96]MBP87–99) disrupts TCR signaling, converting the peptide from an agonist to a partial agonist or antagonist. This reduces Th1 cytokine production and inhibits EAE [1] [8].

Altered peptide ligands (APLs) exploit this mechanism. For example:

  • [R91,A96]MBP87–99 reduces IFN-γ production by 70% and suppresses T-cell proliferation.
  • Cyclized analogs (e.g., cyclo(87–99)[A91,A96]MBP87–99) exhibit enhanced protease resistance and stabilize antagonistic conformations, blocking TCR engagement more effectively than linear peptides [5] [8]. Molecular dynamics simulations confirm that cyclic APLs weaken hydrogen bonding between the peptide and TCR complementarity-determining regions (CDR3), preventing immune synapse formation [8].

Citrullination at TCR contact sites (e.g., Cit⁹¹/Cit⁹⁷) further modulates responses. Cyclic citrullinated peptides increase IFN-γ secretion by 3-fold compared to native MBP87–99, demonstrating how post-translational modifications create neoepitopes that exacerbate inflammation [3] [5].

Table 2: Impact of MBP87–99 Mutations on TCR Engagement

Peptide VariantModification SitesTCR Binding AffinityFunctional EffectReference
Native MBP87–99NoneHighStrong agonist, induces IFN-γ/EAE [1]
[A91,A96]MBP87–99K91A, P96ALowPartial agonist, reduces EAE severity [1] [8]
Cyclo(87–99)[A91,A96]MBP87–99Cyclized backbone + K91A/P96AVery lowAntagonist, blocks TCR signaling [8]
[Cit91,A96,Cit97]MBP87–99R91Cit, P96A, R97CitModerateSuperagonist, enhances IFN-γ [3] [5]

Th1/Th17 Polarization Induced by MBP87–99 in CNS Inflammation

MBP87–99 drives MS pathology by polarizing CD4⁺ T cells toward pro-inflammatory subsets. Th1 polarization is characterized by IFN-γ and TNF-α secretion, which activates macrophages, disrupts the blood-brain barrier (BBB), and recruits cytotoxic T cells into the CNS. Immunization with native MBP87–99 in SJL/J mice induces robust IFN-γ responses but minimal IL-4, confirming its Th1-polarizing capacity [1] [6].

Th17 cells contribute through IL-17A/IL-17F secretion, which:

  • Stimulates chemokine production (e.g., CCL20), amplifying neutrophil/monocyte infiltration.
  • Synergizes with Th1 cytokines to break immune tolerance [6] [9]. Citrullinated MBP87–99 variants exacerbate this by increasing IL-17 production by 2.5-fold in human PBMCs from MS patients [3] [5].

APLs can shift immunity toward Th2 responses. [A91,A96]MBP87–99 conjugated to mannan (a dendritic cell-targeting polysaccharide) induces IL-4 without IFN-γ, achieving a 90% reduction in EAE incidence. This occurs via mannose receptor-mediated uptake, which promotes IL-4 secretion and GATA3 upregulation—key for Th2 differentiation [1] [9]. However, citrullinated cyclic analogs abrogate this benefit by restoring Th1/Th17 polarization [5].

Cross-Reactivity of MBP87–99-Specific Antibodies in Autoimmune Pathogenesis

Antibodies against MBP87–99 contribute to MS through epitope spreading and molecular mimicry. Although less studied than T-cell responses, these antibodies exhibit cross-reactivity with:

  • Heterologous MBP isoforms: Human-derived antibodies recognize bovine/rat MBP87–99 due to sequence identity [7].
  • Citrullinated epitopes: Antibodies targeting citrullinated MBP (e.g., MBP-C8) are elevated in MS sera and bind more avidly to deiminated residues [3] [4].

Cross-reactive antibodies arise from B-cell epitope spreading. Initial immune responses to MBP87–99 diversify toward secondary epitopes (e.g., MBP111–129) or other myelin proteins (PLP, MOG), amplifying demyelination. This is evidenced by antibody reactivity against multiple myelin antigens in progressive MS [4] [7].

Notably, APLs like [A91,A96]MBP87–99 reduce cross-reactivity. Antibodies induced by this analog do not bind native MBP87–99, minimizing off-target inflammation [1]. In contrast, pathogen-derived antigens (e.g., Epstein-Barr virus peptides) share structural motifs with MBP87–99, triggering cross-reactive antibodies that attack myelin [4] [6].

Properties

CAS Number

118506-26-6

Product Name

Myelin Basic Protein (87-99) (human, bovine, rat)

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C74H114N20O17

Molecular Weight

1555.82

InChI

InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.